Benzo[h]quinoline-5,6-dione
Overview
Description
Benzo[h]quinoline-5,6-dione is a heterocyclic aromatic compound with the molecular formula C₁₃H₇NO₂ It is a derivative of quinoline, characterized by the presence of a quinoline ring fused with a benzene ring and two ketone groups at positions 5 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[h]quinoline-5,6-dione can be achieved through several methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum chloride or by Brønsted acids like trifluoromethanesulfonic acid . The reaction conditions typically involve heating the reactants in the presence of the catalyst to induce cyclization and form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Benzo[h]quinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify its structure.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxyl groups, while reduction can produce hydroxyquinolines.
Scientific Research Applications
Benzo[h]quinoline-5,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes with transition metals.
Medicine: Its derivatives are being investigated for potential therapeutic applications, such as anticancer agents and enzyme inhibitors.
Mechanism of Action
The mechanism of action of benzo[h]quinoline-5,6-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which contributes to its anticancer activity. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Benzo[c]acridine: Another heterocyclic compound with a similar fused ring structure but different functional groups.
Quinoline: The parent compound of benzo[h]quinoline-5,6-dione, lacking the additional benzene ring and ketone groups.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Uniqueness: this compound is unique due to its specific arrangement of functional groups and fused ring system, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzo[h]quinoline-5,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO2/c15-12-9-5-2-1-4-8(9)11-10(13(12)16)6-3-7-14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSWJLXJCZFOPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216164 | |
Record name | Benzo(h)quinoline-5,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65938-98-9 | |
Record name | Benzo(h)quinoline-5,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065938989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(h)quinoline-5,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00216164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.